Cinnamoylglycine

Description

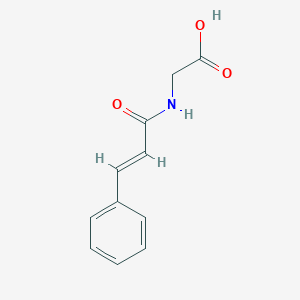

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAADMLWHGMUGQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16534-24-0 | |

| Record name | Cinnamoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(CINNAMOYL)GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinnamoylglycine Biosynthesis in Gut Microbiota: From Microbial Metabolism to Host Biomarker

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylglycine, a glycine conjugate of cinnamic acid, has emerged as a significant metabolite at the interface of host and gut microbial metabolism. Its presence in systemic circulation is almost entirely dependent on the metabolic activity of the gut microbiota, making it a reliable indicator of the gut's functional state. Elevated levels of this compound are associated with high microbial diversity and colonization resistance against pathogens like Clostridium difficile, positioning it as a marker of a healthy gut ecosystem.[1][2] Conversely, its accumulation in plasma is a sensitive indicator of declining renal function, highlighting its potential as a biomarker in chronic kidney disease (CKD). This guide provides a comprehensive technical overview of the biosynthesis of this compound, detailing the microbial pathways, key bacterial species, and the analytical methodologies required for its study. We delve into the experimental protocols for both in vitro and in vivo characterization, offering a framework for researchers and drug development professionals to investigate this crucial host-microbe co-metabolite.

The Biosynthetic Pathway: A Two-Step Process

The formation of this compound is a multi-step process that begins with the microbial transformation of dietary components and culminates in a conjugation reaction that can occur in either the microbe or the host. The entire pathway's initiation is contingent on the presence of a functional gut microbiome, as evidenced by the minimal concentrations of this compound in germ-free mice compared to their conventional counterparts.[2][3]

Step 1: Microbial Generation of Cinnamic Acid

The primary precursor for this compound is cinnamic acid, which is not typically consumed in large quantities but is efficiently produced by specific gut bacteria from the aromatic amino acid L-phenylalanine.

-

Substrate: L-phenylalanine, derived from dietary protein.

-

Key Microbial Players: The most well-characterized organism capable of this biotransformation is Clostridium sporogenes.[4] This species, and likely others with similar enzymatic capabilities, metabolizes phenylalanine via a pathway analogous to the Stickland reaction, which involves the coupled oxidation and reduction of amino acid pairs.[5][6]

-

Enzymatic Reaction: The core reaction is the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by an enzyme such as phenylalanine ammonia-lyase (PAL) or a similar deaminase. This reaction releases ammonia and produces the trans-isomer of cinnamic acid.

The rationale for this microbial activity is rooted in energy metabolism and the management of excess amino acids. For anaerobic organisms like Clostridium, fermenting amino acids is a key strategy for generating ATP.

Caption: Microbial production of cinnamic acid from dietary phenylalanine.

Step 2: The Glycine Conjugation Enigma

Once cinnamic acid is produced by bacteria, it must be conjugated with the amino acid glycine to form this compound. This step is a classic detoxification reaction, rendering the molecule more water-soluble for excretion. The scientific evidence points to a dual mechanism where this conjugation can be carried out by either the host's metabolic machinery or potentially by the gut microbiota itself.

-

Host-Mediated Conjugation: The canonical pathway involves the absorption of microbial-produced cinnamic acid from the gut into the portal circulation. It is then transported to the liver and kidneys, where it undergoes conjugation. This process is catalyzed by Glycine N-Acyltransferase (GLYAT) , a mitochondrial enzyme that first activates cinnamic acid to its CoA thioester (cinnamoyl-CoA) and then transfers the cinnamoyl group to glycine.[7][8]

-

Microbe-Mediated Conjugation: Emerging metabolomic evidence suggests a more direct microbial role. The exclusive presence of this compound and similar conjugates like phenylpropionylglycine in conventional but not germ-free animals points towards the gut microbiota's capacity to perform the conjugation reaction directly within the gut lumen.[3][9] While the specific bacterial enzymes analogous to human GLYAT have not been fully characterized, this route is mechanistically plausible as bacteria possess a vast and diverse array of acyltransferases.

This dual-pathway hypothesis underscores the intricate co-metabolism between the host and its resident microbes.

Caption: Dual pathways for this compound formation via host or microbe.

Methodologies for Investigation

A multi-pronged approach is essential to accurately study the biosynthesis and physiological impact of this compound. This involves in vitro confirmation, robust analytical quantification in biological matrices, and definitive validation using in vivo models.

Experimental Protocol 1: In Vitro Microbial Production Assay

Causality & Rationale: This protocol is designed to provide direct, causative evidence that a specific bacterial strain can produce cinnamic acid, the obligate precursor to this compound. By providing a defined medium with and without the L-phenylalanine substrate, the experiment establishes a clear substrate-product relationship, validating the bacterium's metabolic capability.

Step-by-Step Methodology:

-

Strain Selection: Obtain a pure culture of a candidate organism (e.g., Clostridium sporogenes ATCC 3584).

-

Media Preparation: Prepare a suitable anaerobic broth medium, such as Brain Heart Infusion (BHI), supplemented with 0.5% yeast extract. Create two media conditions:

-

Control Medium: Basal medium.

-

Test Medium: Basal medium supplemented with 5 mM L-phenylalanine.

-

-

Anaerobic Culturing: Inoculate both media with the bacterial strain. Incubate under strict anaerobic conditions (e.g., in an anaerobic chamber with 85% N₂, 10% CO₂, 5% H₂) at 37°C for 48-72 hours.

-

Sample Collection: At the end of the incubation period, collect 1 mL of the culture broth. Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.

-

Supernatant Extraction:

-

Transfer 500 µL of the supernatant to a new microcentrifuge tube.

-

Add 1 mL of ice-cold ethyl acetate.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Analysis: Reconstitute the dried extract in 50% methanol and analyze for the presence of cinnamic acid using LC-MS/MS as described in the protocol below. A significant increase in cinnamic acid in the test medium compared to the control confirms its production from phenylalanine.

Experimental Protocol 2: LC-MS/MS Quantification in Biological Samples

Trustworthiness & Self-Validation: This protocol ensures robust and reproducible quantification of this compound. The use of a stable isotope-labeled internal standard (SIL-IS) is critical; it co-elutes with the analyte and experiences similar matrix effects, correcting for variations in sample preparation and instrument response.[10] This internal correction system makes the protocol self-validating for each sample analyzed.

Step-by-Step Methodology:

-

Sample Preparation (Serum/Plasma):

-

Thaw samples on ice.

-

To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing the SIL-IS (e.g., Cinnamoyl(¹³C₆-phenyl)glycine) at a known concentration (e.g., 100 nM).

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of 50% methanol.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Q1: 204.07 -> Q3: 74.02 (loss of cinnamoyl group).

-

SIL-IS: Q1: 210.09 -> Q3: 74.02.

-

-

-

Quantification: Generate a standard curve using known concentrations of pure this compound. Quantify the analyte in samples by calculating the peak area ratio of the analyte to the SIL-IS and interpolating from the standard curve.

Experimental Protocol 3: Gnotobiotic Mouse Model Validation

Authoritative Grounding: The gnotobiotic (germ-free) mouse model is the definitive tool for establishing the microbial origin of a metabolite.[3][5] By comparing metabolite levels in the absence of microbes to levels in mice colonized with a specific bacterium or a complex community, we can unequivocally attribute the metabolite's production to the microbiota.

Step-by-Step Methodology:

-

Animal Groups:

-

Group 1 (Germ-Free): Maintain mice in sterile isolators on autoclaved chow and water.

-

Group 2 (Conventionalized): Germ-free mice gavaged with a cecal slurry from a conventionally-raised mouse.

-

Group 3 (Mono-associated): Germ-free mice gavaged with a pure culture of a candidate producer strain (e.g., Clostridium sporogenes).

-

-

Experimental Period: Allow 2-3 weeks for microbial colonization to stabilize.

-

Sample Collection: Collect serum and fecal samples from all groups at the end of the experimental period.

-

Analysis: Process and analyze samples for this compound using the LC-MS/MS protocol described above.

-

Expected Outcome: this compound should be undetectable or at trace levels in the germ-free group. Its presence in Group 2 confirms a microbial origin, and its presence in Group 3 specifically implicates the mono-associated strain in its biosynthetic pathway.

Caption: Workflow for validating this compound's microbial origin.

This compound as a Clinical Biomarker

The unique origin and metabolic fate of this compound make it a valuable biomarker for both gut health and systemic disease, particularly CKD.

Indicator of Gut Health

High circulating levels of this compound have been correlated with increased alpha-diversity of the gut microbiome.[1] This suggests that its production is not limited to a single species but is likely a feature of a complex, healthy microbial community. It has also been proposed as a marker for "colonization resistance," the ability of a healthy microbiome to prevent the engraftment of pathogens.[2]

Biomarker for Chronic Kidney Disease (CKD)

This compound is cleared from the body primarily through the kidneys, exhibiting a urinary clearance rate substantially greater than that of creatinine.[2] Consequently, as renal function declines, its concentration in the plasma rises significantly, often before changes in traditional markers like creatinine become pronounced. This makes it a sensitive and early indicator of renal impairment.[4][9]

| Finding | Study Context | Reference |

| Accumulates in plasma with diminished renal function. | Metabolomics study in mice. | [2] |

| Identified as a gut-derived metabolite that accumulates with impaired kidney function. | Metabolomic profiling in older adults. | [4] |

| Levels of glycine-conjugated metabolites, including this compound, are altered in CKD rat models. | Microbiome-metabolomics study in rats. | [9] |

| Elevated levels associated with CKD progression. | Mendelian randomization studies linking metabolites to renal function. | [11][12] |

Table 1: Selected findings on the association between this compound and renal function.

Future Directions and Conclusion

The study of this compound is a compelling example of how host-microbe co-metabolism can yield clinically relevant biomarkers. While its origin in the gut and its association with renal function are well-established, several key questions remain for future research:

-

Identification of Microbial GLYATs: What specific bacterial species and enzymes are responsible for the direct glycine conjugation of cinnamic acid in the gut?

-

Functional Effects on the Host: Does this compound have direct biological activity, or is it merely a metabolic byproduct? Investigating its potential role in cell signaling is a critical next step.[13]

-

Therapeutic Modulation: Can dietary interventions or probiotics be used to modulate the gut microbial production of this compound to improve gut health or provide a clearer diagnostic window for renal disease?

For drug development professionals, this compound serves as a powerful, non-invasive readout of the functional status of the gut-kidney axis. Its utility as a patient stratification biomarker in clinical trials for CKD or as a pharmacodynamic marker for microbiome-targeted therapies warrants significant further investigation. This guide provides the foundational knowledge and technical protocols necessary to pursue these exciting avenues of research.

References

- Systemic multiomics evaluation of the therapeutic effect of Bacteroides species on liver cirrhosis in male mice.

- Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes.

- Dodd, D., Spitzer, M. H., Van Treuren, W., Merrill, B. D., Hryckowian, A. J., Higginbottom, S. K., ... & Sonnenburg, J. L. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites.

- Roles of Gut Microbial Metabolites in Diabetic Kidney Disease. Frontiers.

- Lustgarten, M. S., Price, L. L., Chale, A., Fielding, R. A., & Jang, H. (2014). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. Aging cell.

- Deciphering microbiota-host interplay: bacterial metabolites and protein post-translational modifications. Signal Transduction and Targeted Therapy.

- This compound. Exposome-Explorer.

- Wikoff, W. R., Anfora, A. T., Liu, J., Schultz, P. G., Lesley, S. A., Peters, E. C., & Siuzdak, G. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites.

- Combined Analysis of Transcriptomes and Metabolomes Reveals Key Genes and Substances That Affect the Formation of a Multi-Species Biofilm by Nine Gut Bacteria. MDPI.

- Chen, Y. Y., Chen, D. Q., Chen, L., Liu, J. R., Vaziri, N. D., Guo, Y., & Zhao, Y. Y. (2019). Microbiome-metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease. Alimentary pharmacology & therapeutics.

- Causal effects of plasma metabolites on chronic kidney diseases and renal function: a bidirectional Mendelian randomiz

- Hu, Y., & Jiang, W. (2024).

- Cinnamoyl lipids as novel signaling molecules modulate the physiological metabolism of cross-phylum microorganisms.

- Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA.

- Schematic representation of the glycine conjugation pathway. Step 1 is....

- Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential Biosign

- Badenhorst, C. P., van der Sluis, R., Wauters, J., & van Dijk, A. A. (2014). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert opinion on drug metabolism & toxicology.

- Quantitative analysis of small molecules in biological samples. SlideShare.

Sources

- 1. Systemic multiomics evaluation of the therapeutic effect of Bacteroides species on liver cirrhosis in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites [escholarship.org]

- 6. Frontiers | Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential Biosignature [frontiersin.org]

- 7. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. escholarship.org [escholarship.org]

- 10. uab.edu [uab.edu]

- 11. Causal effects of plasma metabolites on chronic kidney diseases and renal function: a bidirectional Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mannose and glycine: Metabolites with potentially causal implications in chronic kidney disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deciphering microbiota-host interplay: bacterial metabolites and protein post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

The role of Cinnamoylglycine as a urinary biomarker

An In-Depth Technical Guide to Cinnamoylglycine as a Urinary Biomarker

Executive Summary

This compound, a metabolite at the intersection of host and microbial metabolism, is emerging as a significant urinary biomarker with broad applications in clinical and pharmaceutical research. Synthesized through the hepatic glycine conjugation of cinnamic acid—a product of both dietary intake and gut microbial fermentation of phenylalanine—urinary this compound levels provide a unique window into the functional status of the gut microbiome, host metabolic health, and exposure to xenobiotics. This guide offers a comprehensive overview of the biochemistry of this compound, its clinical relevance in various pathological and physiological states, and a detailed protocol for its robust quantification in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Origins and Metabolic Pathway

This compound (N-cinnamoyl-glycine) is an N-acyl-alpha amino acid, a class of compounds that play a crucial role in the detoxification and metabolism of various carboxylic acids.[1] Its synthesis is a multi-step, multi-organismal process, highlighting a symbiotic relationship between the host and its intestinal microbiota.

The Synthesis Pathway

The formation of this compound is initiated from two primary sources:

-

Dietary Intake: Trans-cinnamic acid is naturally present in a variety of plant-based foods and spices.[2]

-

Microbial Metabolism: Gut bacteria, particularly species like Clostridium sporogenes, can metabolize the amino acid phenylalanine to produce cinnamic acid.[3][4]

This pathway underscores the dependency of this compound production on a functional gut microbiome. In a healthy state, cinnamic acid is absorbed from the intestine into systemic circulation. It is then transported to the liver, where it undergoes Phase II detoxification. In this crucial step, cinnamic acid is conjugated with the amino acid glycine. This reaction, catalyzed by glycine N-acyltransferase, forms the more water-soluble this compound, which is subsequently excreted from the body, primarily via urine.[5][6]

Caption: Metabolic pathway of this compound synthesis.

Clinical Significance and Applications

Alterations in urinary this compound concentrations are indicative of specific physiological or pathological states. Its utility as a biomarker spans gut health, metabolic disease, and toxicology.

Biomarker of Gut Microbiome Integrity

The most well-established role for urinary this compound is as a functional biomarker of "colonization resistance"—the ability of a healthy gut microbiota to prevent the overgrowth of pathogens.

-

Mechanism: The synthesis of this compound is highly dependent on the metabolic activity of the gut microbiota.[5] Antibiotic treatments that disrupt the gut ecosystem lead to a significant reduction in the conversion of precursors to cinnamic acid.

-

Causality: A study in a mouse model demonstrated that treatment with piperacillin-tazobactam, an antibiotic known to disrupt colonization resistance, caused a sharp decrease in urinary this compound levels.[2][7] As the microbiota recovered and colonization resistance was restored, urinary this compound concentrations returned to baseline.[2]

-

Application: Monitoring urinary this compound can serve as a non-invasive method to assess the functional impact of antibiotics, probiotics, or other interventions on the gut microbiome. A decrease suggests dysbiosis and a compromised state of colonization resistance.[2]

Indicator of Metabolic Health and Diet

Urinary this compound levels have been linked to broader metabolic health, particularly in the context of Type 2 Diabetes (T2D) and diet quality.

-

Type 2 Diabetes: In a large cohort study, higher levels of this compound were inversely associated with the risk of developing T2D.[3] The ratio of this compound to the amino acid isoleucine was identified as a particularly strong predictive indicator of T2D risk, linking microbial metabolism, diet quality, and host health.[3]

-

Diet Quality: The same study found a positive correlation between this compound levels and a healthy eating index, reflecting its origins from plant-derived precursors.[3]

Role in Kidney Function and Toxicology

This compound has also been implicated as a biomarker in renal health and toxicology.

-

Kidney Disease: While serum levels of this compound are reported to be elevated in patients with chronic kidney disease (CKD), its utility as a urinary biomarker for kidney function is still under investigation.[7][8] Altered urinary levels could reflect changes in glomerular filtration or tubular secretion. Some evidence suggests it may be altered in kidney cancer.[8]

-

Xenobiotic Exposure: In animal models, exposure to formaldehyde resulted in decreased urinary levels of this compound, suggesting it could serve as a potential biomarker candidate for exposure to certain toxins.[8]

Summary of Clinical Associations

| Condition/State | Change in Urinary this compound | Key Scientific Insight | Supporting Reference(s) |

| Gut Dysbiosis (Post-Antibiotics) | ↓ | Reflects loss of microbial metabolic function and compromised colonization resistance. | [2][7] |

| High-Quality Diet | ↑ | Positively correlates with healthy eating indices, likely due to plant-based precursors. | [3] |

| Type 2 Diabetes Risk | ↓ | Inversely associated with incident T2D risk. | [3] |

| Formaldehyde Exposure (Mice) | ↓ | Identified as a potential biomarker candidate for toxicant exposure. | [8] |

| Chronic Kidney Disease | Altered | Serum levels are increased; urinary changes may reflect altered renal handling. | [7][8] |

Analytical Methodology: Quantification by LC-MS/MS

The gold standard for the accurate and sensitive quantification of this compound in urine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9] This approach provides the necessary specificity to distinguish the analyte from a complex urine matrix.[10][11]

Pre-Analytical Protocol: Sample Handling and Normalization

Robust data begins with rigorous pre-analytical procedures.

-

Collection: Collect a mid-stream urine sample in a sterile container.[12]

-

Storage: Aliquot samples into 2 mL cryovials and immediately freeze at -80°C for long-term stability.[12]

-

Normalization: Urinary metabolite concentrations vary with hydration status.[13] Therefore, it is mandatory to normalize the final this compound concentration to the urinary creatinine concentration. Creatinine should be measured in a separate assay (e.g., colorimetric or enzymatic). The final result is expressed as µmol of this compound per mmol of creatinine.[10]

Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol describes a common workflow for extracting this compound from urine. Causality: The purpose of SPE is to remove interfering salts, pigments, and polar metabolites while concentrating the analyte of interest, thereby improving the sensitivity and reliability of the LC-MS/MS measurement.

Caption: Solid-Phase Extraction (SPE) workflow for urine.

Experimental Protocol: LC-MS/MS Analysis

System: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Rationale: The C18 stationary phase effectively retains the moderately nonpolar this compound.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in protonation for positive ion mode or provides protons for negative ion mode, improving ionization efficiency.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute analytes based on their hydrophobicity.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Rationale: The carboxylic acid moiety of this compound is readily deprotonated, forming a stable [M-H]⁻ ion.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

MRM Transitions: (Values must be empirically determined on the specific instrument)

-

This compound: Q1 (Precursor Ion): m/z 204.1 → Q3 (Product Ion): m/z 103.1 (Cinnamic acid fragment) or m/z 74.0 (Glycine fragment).

-

Internal Standard (e.g., ¹³C₉-Cinnamoylglycine): Q1: m/z 213.1 → Q3: m/z 112.1 or m/z 74.0.

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and source temperatures to maximize signal intensity for each transition.

-

Caption: LC-MS/MS workflow for this compound analysis.

Data Analysis and Method Validation

-

Quantification: Create a calibration curve using standards of known this compound concentration. Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:

-

Linearity: Assess the range over which the assay is accurate (e.g., R² > 0.99).

-

Accuracy & Precision: Determine intra- and inter-day variability using quality control (QC) samples at low, medium, and high concentrations (typically <15% CV).

-

Limit of Detection (LOD) & Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

-

Selectivity: Ensure no interference from other endogenous urine metabolites.

-

Matrix Effect & Recovery: Evaluate the impact of the urine matrix on ionization efficiency.

-

Future Perspectives

This compound is a powerful biomarker that integrates dietary input, microbial function, and host metabolism. Future research should focus on establishing standardized clinical reference ranges across diverse populations and disease states.[14] Its inclusion in multi-biomarker panels, particularly with other microbial and metabolic markers, holds significant promise for developing more nuanced diagnostic and prognostic tools in precision medicine and drug development.

References

-

He, K., et al. (2022). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. The Journal of Nutrition. Retrieved from [Link]

-

Li, Y., et al. (2018). Small Molecule Metabolite Biomarker Candidates in Urine from Mice Exposed to Formaldehyde. Molecules. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). This compound (Compound). IARC. Retrieved from [Link]

-

Welsh, S. J., et al. (2020). Urine metabolomic analysis to detect metabolites associated with the development of contrast induced nephropathy. PLOS ONE. Retrieved from [Link]

-

Jackson, M., et al. (2023). Urinary metabolites as biomarkers of dietary intake: a systematic review. ResearchGate. Retrieved from [Link]

-

Gürgöze, M. T., et al. (2019). Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis. The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

-

Turgeon, C. T., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta. Retrieved from [Link]

-

Bouatra, S., et al. (2013). The Human Urine Metabolome. PLOS ONE. Retrieved from [Link]

-

Wang, T., et al. (2022). Urinary metabolomic changes and microbiotic alterations in presenilin1/2 conditional double knockout mice. Journal of Neuroinflammation. Retrieved from [Link]

-

Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Knott, E. & Tadi, P. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls. Retrieved from [Link]

-

Saleem, T. & M.D., F. (2025). Urinalysis: Reference Range, Interpretation, Collection and Panels. Medscape. Retrieved from [Link]

-

Lee, J. Y., et al. (2021). Comprehensive metabolomic profiling in early IgA nephropathy patients reveals urine glycine as a prognostic biomarker. Clinical Science. Retrieved from [Link]

-

Obrenovich, M. E., et al. (2017). Targeted Metabolomics Analysis Identifies Intestinal Microbiota-Derived Urinary Biomarkers of Colonization Resistance in Antibiotic-Treated Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of glycine in five human urine spectra. ResearchGate. Retrieved from [Link]

-

Sam, R. & T. F. (2024). Urinalysis. StatPearls. Retrieved from [Link]

-

MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. Retrieved from [Link]

-

GSC Online Press. (2023). Urine test strip analysis, concentration range and its interpretations of the parameters. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Mayo Clinic. (2023). MCAD deficiency. Mayo Clinic. Retrieved from [Link]

-

Lustgarten, M. S., et al. (2014). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. Aging Cell. Retrieved from [Link]

-

Bouatra, S., et al. (2013). The Human Urine Metabolome. PLOS ONE. Retrieved from [Link]

-

Children's Hospital of Philadelphia. (n.d.). Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]

-

Longo, N., et al. (2021). Clinical and biochemical outcomes of patients with medium-chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism Reports. Retrieved from [Link]

-

Adeva-Andany, M. M., et al. (2022). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients. Retrieved from [Link]

Sources

- 1. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 2. Targeted Metabolomics Analysis Identifies Intestinal Microbiota-Derived Urinary Biomarkers of Colonization Resistance in Antibiotic-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Human Urine Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Urine metabolomic analysis to detect metabolites associated with the development of contrast induced nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urinalysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamoylglycine Synthesis: A Technical Guide to the Metabolic Interface of Clostridium sporogenes and Host Glycine Conjugation

Introduction: Unraveling a Host-Microbe Metabolic Signature

In the intricate chemical dialogue between the gut microbiota and its host, cinnamoylglycine has emerged as a significant metabolic signal. This N-acyl glycine is the end product of a multi-step pathway initiated by the anaerobic bacterium Clostridium sporogenes and completed by host hepatic enzymes. This compound is abundant in the serum of conventionally-raised mice but found in minimal concentrations in their germ-free counterparts, underscoring its microbial origin.[1] Its circulating levels have been correlated with diet quality and inversely associated with the risk of developing type 2 diabetes, highlighting its potential as a biomarker for metabolic health.[2] Furthermore, urinary excretion of this compound has been proposed as a marker for a healthy gut microbiome that is resistant to colonization by pathogens such as Clostridium difficile.[1]

This technical guide provides an in-depth exploration of the metabolic link between Clostridium sporogenes and the biosynthesis of this compound. We will dissect the enzymatic machinery within C. sporogenes responsible for converting the dietary amino acid L-phenylalanine into cinnamic acid, a key intermediate. This guide is intended for researchers, scientists, and drug development professionals investigating the host-microbiome interface and seeking to understand and harness the metabolic capabilities of the gut microbiota.

The Metabolic Landscape of Clostridium sporogenes

Clostridium sporogenes is a prominent member of the gut microbiota known for its robust metabolism of amino acids.[3] It employs a unique anaerobic respiratory process known as the Stickland reaction, where pairs of amino acids are fermented in a coupled oxidation-reduction process to generate ATP.[3][4] In this scheme, one amino acid acts as an electron donor and is oxidized, while another serves as an electron acceptor and is reduced. This metabolic strategy allows C. sporogenes to thrive in the protein-rich environment of the gut, producing a diverse array of small molecules that can enter systemic circulation and influence host physiology.[3]

The metabolism of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, is a key feature of C. sporogenes' metabolic repertoire.[5] This bacterium can metabolize these amino acids through both oxidative and reductive pathways, leading to a variety of phenolic and aromatic compounds. The reductive pathway is of particular interest as it leads to the production of cinnamic acid from phenylalanine.

The Biosynthetic Pathway of Cinnamic Acid in Clostridium sporogenes

The conversion of L-phenylalanine to cinnamic acid by C. sporogenes is a multi-step enzymatic process that is part of a broader reductive pathway for aromatic amino acids.[5] The key enzymatic steps are outlined below:

-

Transamination of L-Phenylalanine: The pathway is initiated by the conversion of L-phenylalanine to phenylpyruvic acid. This reaction is catalyzed by an aromatic amino acid aminotransferase (Aat).[5] While the enzymatic activity has been demonstrated in C. sporogenes, the specific gene encoding this enzyme has not yet been definitively identified.[5]

-

Reduction to Phenyllactic Acid: Phenylpyruvic acid is then reduced to (R)-phenyllactate. This step is carried out by the enzyme phenyllactate dehydrogenase (FldH).[5]

-

Dehydration to Cinnamic Acid: The final and most chemically challenging step is the dehydration of (R)-phenyllactate to (E)-cinnamate. This is catalyzed by the heterotrimeric phenyllactate dehydratase enzyme complex, FldABC.[2][6] This enzyme is encoded by the fldAIBC gene cluster.[6] The reaction is complex and involves the activation of phenyllactate as a coenzyme A thioester.[2][6]

The resulting cinnamic acid is then absorbed by the host, where it undergoes phase II metabolism in the liver, specifically conjugation with glycine to form this compound.

Experimental Workflow for Studying this compound Production

Investigating the production of this compound by C. sporogenes requires a multi-step experimental approach, from anaerobic cultivation to sensitive metabolite detection.

Detailed Methodologies

Rationale: Strict anaerobic conditions are paramount for the successful cultivation of C. sporogenes and for ensuring its metabolic activity reflects that of the anoxic gut environment. The choice of media should support robust growth and the metabolism of amino acids.

Protocol:

-

Media Preparation: Prepare a suitable anaerobic broth medium such as Brain Heart Infusion (BHI) or a defined minimal medium supplemented with amino acids.[7][8] For studying amino acid metabolism specifically, a carbohydrate-free medium is recommended.[3]

-

Anaerobic Conditions: Pre-reduce the medium by boiling and cooling under a stream of oxygen-free nitrogen or by placing it in an anaerobic chamber for at least 24 hours prior to inoculation.

-

Inoculation: Inoculate the pre-reduced medium with a fresh culture of C. sporogenes (e.g., ATCC 15579).

-

Incubation: Incubate the culture at 37°C under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system or in an anaerobic chamber) for 24-48 hours, or until the desired growth phase is reached.[7][9]

Rationale: An efficient extraction method is crucial to isolate the target metabolites from the complex culture medium for subsequent analysis. A liquid-liquid extraction with an organic solvent is effective for recovering aromatic acids like cinnamic acid.

Protocol:

-

Sample Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted metabolites.

-

Protein Precipitation: Add a cold organic solvent such as methanol or acetonitrile to the supernatant (e.g., in a 4:1 solvent-to-supernatant ratio) to precipitate proteins.[5]

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Extraction: Collect the supernatant containing the metabolites and dry it down under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for the accurate quantification of specific metabolites in a complex biological matrix. A targeted method using multiple reaction monitoring (MRM) is ideal for this purpose.

Protocol:

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[5]

-

Mobile Phases:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: Develop a suitable gradient to separate this compound, cinnamic acid, and phenyllactic acid.

-

-

Mass Spectrometry:

-

Ionization Mode: Use negative electrospray ionization (ESI-).

-

MRM Transitions: Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for each target analyte.

-

This compound: m/z 220.09 -> 74.02

-

Cinnamic Acid: m/z 147.04 -> 103.05

-

Phenyllactic Acid: m/z 165.05 -> 119.05

-

-

-

Quantification: Generate a standard curve for each analyte using pure standards to enable absolute quantification in the samples.

Data Presentation: Quantitative Insights into Cinnamic Acid Production

While precise yields can vary depending on the specific strain and culture conditions, studies have demonstrated significant production of cinnamic acid and its derivatives by Clostridia. The following table summarizes representative data from the literature.

| Organism | Substrate | Product | Concentration/Yield | Reference |

| Clostridium sporogenes | L-Phenylalanine | Hydrocinnamic Acid (reduced form of Cinnamic Acid) | 2-3 µmoles/ml | [10][11] |

| Engineered Corynebacterium glutamicum | L-Phenylalanine | trans-Cinnamic Acid | 15.9 mM (87% yield) | [12] |

| Rhodotorula glutinis | trans-Cinnamic Acid | L-Phenylalanine | ~70% conversion | [13] |

Conclusion and Future Directions

The metabolic interplay between Clostridium sporogenes and its host, culminating in the production of this compound, serves as a compelling example of the intricate biochemical connections that shape host physiology. The detailed understanding of the enzymatic pathway and the availability of robust analytical methods to study this process open up new avenues for research and therapeutic development.

Future investigations could focus on:

-

Strain-level variation: Examining the diversity of cinnamic acid production across different strains of C. sporogenes and other gut commensals.

-

Dietary modulation: Investigating how dietary interventions, particularly variations in protein and phenylalanine intake, influence this compound levels.

-

Host-microbe signaling: Elucidating the downstream effects of this compound on host cellular pathways and its role in metabolic and immune regulation.

-

Therapeutic applications: Exploring the potential of engineered probiotics or targeted nutritional strategies to modulate this compound levels for therapeutic benefit.

By continuing to unravel the complexities of host-microbiome metabolic interactions, we can move closer to harnessing the power of the gut microbiota to improve human health.

References

-

Dodd, D., Spitzer, M. H., Van Treuren, W., Merrill, B. D., Hryckowian, A. J., Higginbottom, S. K., ... & Sonnenburg, J. L. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551(7682), 648-652. [Link]

-

Liu, Y., Gophna, U., & Zhou, Y. (2022). Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites. Nature microbiology, 7(5), 695-706. [Link]

-

Dickert, S., Pierik, A. J., Linder, D., & Buckel, W. (2002). Molecular characterization of phenyllactate dehydratase and its initiator from Clostridium sporogenes. Molecular microbiology, 44(1), 49-60. [Link]

-

Li, Y., Zhang, Y., Chen, Y., Li, Q., & Li, X. (2024). Clostridium sporogenes increases fat accumulation in mice by enhancing energy absorption and adipogenesis. Gut Microbes, 16(1), 2345678. [Link]

-

Wang, S., Wang, Y., Zhang, Y., & Wang, H. (2022). Isolation, Characterization, and Application of Clostridium sporogenes F39 to Degrade Zearalenone under Anaerobic Conditions. Toxins, 14(11), 758. [Link]

-

Wegner, K., Saleh, S., & Basic, M. (2024). Clostridium sporogenes-derived metabolites protect mice against colonic inflammation. Gut Microbes, 16(1), 2345679. [Link]

-

Moss, C. W., Lambert, M. A., & Goldsmith, D. J. (1970). Production of hydrocinnamic acid by clostridia. Applied microbiology, 19(2), 375-378. [Link]

-

Dickert, S., Pierik, A. J., & Buckel, W. (2000). The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes. European Journal of Biochemistry, 267(12), 3874-3884. [Link]

-

Nisman, B. (1954). The Stickland reaction. Bacteriological reviews, 18(1), 16. [Link]

-

Menni, C., Hernandez, M. M., Migaud, M., & Valdes, A. M. (2022). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. Nature Communications, 13(1), 1-10. [Link]

-

Yamada, S., Nabe, K., Izuo, N., & Chibata, I. (1979). Production of l-phenylalanine from trans-cinnamic acid with Rhodotorula glutinis containing l-phenylalanine ammonia-lyase activity. Applied and environmental microbiology, 38(1), 15-20. [Link]

-

Kim, M. S., Lee, J. Y., & Lee, S. Y. (2021). Production of trans-cinnamic acid by whole-cell bioconversion from l-phenylalanine in engineered Corynebacterium glutinis. Biotechnology for Biofuels, 14(1), 1-12. [Link]

-

Elsden, S. R., Hilton, M. G., & Waller, J. M. (1976). The end products of the metabolism of aromatic amino acids by Clostridia. Archives of microbiology, 107(3), 283-288. [Link]

-

UniProt Consortium. (2023). fldH - Aromatic 2-oxoacid reductase - Clostridium sporogenes (strain ATCC 7955 / DSM 767 / NBRC 16411 / NCIMB 8053 / NCTC 8594 / PA 3679). UniProtKB. [Link]

-

Moss, C. W., Lambert, M. A., & Goldsmith, D. J. (1970). Production of hydrocinnamic acid by clostridia. Applied microbiology, 19(2), 375-378. [Link]

Sources

- 1. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clostridium sporogenes increases fat accumulation in mice by enhancing energy absorption and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular characterization of phenyllactate dehydratase and its initiator from Clostridium sporogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Production of Hydrocinnamic Acid by Clostridia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of hydrocinnamic acid by clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamoylglycine: A Co-Metabolic Biomarker of the Gut-Kidney Axis

Technical Guide & Analytical Protocol

Executive Summary

Cinnamoylglycine (N-cinnamoylglycine) is a specific acylglycine metabolite that serves as a critical biomarker for the host-microbiome co-metabolic axis . Unlike classical phenylalanine degradation (which proceeds via tyrosine in the mammalian host), this compound production requires an obligate "handshake" between the gut microbiota and host mitochondrial enzymes.

This guide details the mechanistic origin of this compound, its clinical relevance in renal function and metabolic profiling, and provides a validated LC-MS/MS workflow for its quantification in biological matrices.

Part 1: Mechanistic Biochemistry

The "Co-Metabolic Handshake"

The biosynthesis of this compound is impossible for a mammalian host to perform autonomously. It represents a diversion from the standard phenylalanine hydroxylase (PAH) pathway.

1. Microbial Precursor Synthesis (Gut Lumen)

The process begins with dietary Phenylalanine (Phe) . In the mammalian colon, specific proteolytic bacteria—primarily Clostridium sporogenes and other Firmicutes—metabolize unabsorbed phenylalanine via a reductive pathway.

-

Enzymatic Cascade: Phe is deaminated to phenylpyruvate, reduced to phenyllactate, and dehydrated to trans-cinnamic acid .

-

Key Enzyme: The dehydration step is catalyzed by the microbial enzyme complex phenyllactate dehydratase (fldABC) .[1] Mammals lack the genes to synthesize cinnamic acid from phenylalanine.

2. Host Conjugation (Mitochondria)

Free trans-cinnamic acid is absorbed into the portal circulation and transported to the liver and kidneys.

-

Activation: Cinnamic acid is activated to Cinnamoyl-CoA by mitochondrial medium-chain acyl-CoA synthetases.

-

Conjugation: The enzyme Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, forming This compound .

-

Excretion: The final conjugate is exported into the circulation and cleared by the kidneys via Organic Anion Transporters (OAT1/OAT3).

Pathway Visualization

The following diagram illustrates the obligate cross-kingdom pathway required for this compound synthesis.

Caption: Figure 1. The obligate co-metabolic pathway of this compound synthesis involving microbial dehydration and host glycine conjugation.

Part 2: Clinical & Research Significance

Biomarker of Microbiome Diversity

This compound levels in plasma are positively correlated with gut microbiome alpha-diversity .[2][3] Low levels are associated with dysbiosis, particularly a reduction in Clostridia species capable of reductive amino acid metabolism.

Kidney Function & Uremic Toxicity

As an organic anion, this compound is cleared by the kidneys. In Chronic Kidney Disease (CKD) , it accumulates in the blood, acting as a protein-bound uremic solute.

-

Mechanism: It competes with other organic anions for OAT1/3 transport, potentially inhibiting the clearance of other drugs or toxins.

Metabolic Syndrome & Diabetes

Recent metabolomic profiling has identified an inverse relationship between this compound and Type 2 Diabetes (T2D) risk.

-

Biomarker Ratio: The ratio of This compound (High) : Isoleucine (Low) is a proposed predictor of metabolic health, contrasting beneficial microbial metabolism against branched-chain amino acid accumulation.

Part 3: Analytical Methodologies (LC-MS/MS)

Experimental Protocol: Targeted Quantification

Objective: Quantify this compound in human plasma using Isotope Dilution LC-MS/MS.

Reagents & Standards

-

Analyte: N-Cinnamoylglycine (CAS: 1664-54-6).

-

Internal Standard (IS): N-Cinnamoylglycine-d5 (phenyl-d5) or N-Benzoylglycine-d5 (Hippuric acid-d5) as a surrogate.

-

Matrix: Plasma (EDTA or Heparin).

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 10 µL of Internal Standard solution (1 µM in 50% MeOH).

-

Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an LC vial.

Step 2: Liquid Chromatography (LC) Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5% -> 95% B

-

6-8 min: 95% B

-

8.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry (MS/MS) Settings

-

Polarity: Negative Mode (ESI-) is preferred for sensitivity due to the carboxylic acid moiety, though Positive Mode (ESI+) is viable.

Table 1: MRM Transitions for Quantification

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| This compound | ESI (-) | 204.1 | 160.0 | 15 | Loss of CO₂ |

| ESI (-) | 204.1 | 146.0 | 20 | Loss of Glycine residue | |

| This compound | ESI (+) | 206.1 | 131.1 | 18 | Cinnamoyl cation |

| ESI (+) | 206.1 | 103.1 | 30 | Styrene cation | |

| IS (d5-Analog) | ESI (-) | 209.1 | 165.0 | 15 | Loss of CO₂ |

Workflow Visualization

The following diagram outlines the logical flow of the analytical protocol, ensuring data integrity through internal standardization.

Caption: Figure 2. Step-by-step analytical workflow for targeted quantification of this compound.

References

-

Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0000753). [Link]

-

Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature. [Link]

-

Badenhorst, C. P., et al. (2014). Glycine conjugation: Importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Su, R., et al. (2025). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk. The Journal of Nutrition. [Link]

Sources

- 1. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. An online atlas of human plasma metabolite signatures of gut microbiome composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Influence of Dietary Interventions on Serum Cinnamoylglycine Concentrations: A Technical Guide for Researchers

Foreword

The intricate interplay between diet, the gut microbiome, and host metabolism is a frontier of intense scientific inquiry. Within this complex landscape, the serum metabolite cinnamoylglycine has emerged as a significant biomarker, reflective of both dietary intake and the metabolic activity of the gut microbiota. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the impact of diet on serum this compound levels. Herein, we delve into the biochemical pathways, analytical methodologies, and the causal relationships that govern the presence of this intriguing molecule in the circulatory system. Our approach is rooted in scientific integrity, offering field-proven insights and self-validating protocols to empower your research endeavors.

This compound: A Keystone Metabolite at the Diet-Microbiome-Host Axis

This compound is a fascinating metabolite that encapsulates the symbiotic relationship between what we consume, the trillions of microbes within our gut, and our own metabolic processes. It is not a compound directly ingested from food but rather a product of a multi-step bio-transformation process. Elevated levels of this compound in the serum are increasingly associated with diets rich in plant-based foods, particularly those abundant in polyphenols and fiber. This positions this compound as a promising biomarker for assessing dietary quality and the health of the gut microbiome.

The biosynthesis of this compound is a collaborative effort between the gut microbiota and the host's hepatic metabolism. The journey begins with the dietary intake of phenylalanine, an essential amino acid found in various protein-containing foods, and polyphenols, which are abundant in fruits, vegetables, and whole grains.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-stage process involving microbial and mammalian enzymes.

Stage 1: Microbial Production of Cinnamic Acid in the Gut

The initial and crucial step occurs within the gut, where specific commensal bacteria metabolize dietary phenylalanine to produce cinnamic acid. This conversion is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

Stage 2: Hepatic Glycine Conjugation

Following its production in the gut, cinnamic acid is absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, it undergoes a detoxification process known as glycine conjugation. This involves a two-step enzymatic reaction:

-

Activation of Cinnamic Acid: Cinnamic acid is first activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA , by the enzyme cinnamoyl-CoA synthetase .

-

Glycine Conjugation: The cinnamoyl-CoA is then conjugated with the amino acid glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT) , to form this compound, which is subsequently released into the circulation.[1][2]

Figure 1. Biosynthesis pathway of this compound.

The Impact of Dietary Interventions on Serum this compound: A Review of the Evidence

A growing body of evidence from observational and intervention studies indicates a strong correlation between dietary patterns and serum this compound levels. Diets rich in fruits, vegetables, whole grains, and other sources of fiber and polyphenols are consistently associated with higher concentrations of this metabolite.

Qualitative Association with Healthy Diets

Numerous metabolomics studies have identified this compound as a biomarker of healthy dietary patterns. For instance, higher adherence to a Mediterranean-style diet, characterized by high consumption of plant-based foods, has been linked to elevated serum this compound.

Quantitative Insights from Dietary Intervention Studies

While many studies have established a qualitative link, there is a paucity of research reporting specific quantitative changes in serum this compound following controlled dietary interventions. This represents a critical knowledge gap in the field. The available data, however, strongly suggest a dose-dependent relationship between the intake of polyphenol- and fiber-rich foods and circulating this compound.

One study investigating the effects of a polyphenol-enriched protein powder on athletes observed a significant interaction effect on serum this compound levels.[3] This suggests that targeted supplementation with polyphenol sources can directly influence the production of this metabolite. However, the precise fold-change or concentration differences were not detailed in the accessible literature.

Table 1: Summary of Expected Outcomes from Dietary Interventions on Serum this compound

| Dietary Intervention | Key Bioactive Components | Expected Impact on Serum this compound | Rationale |

| High Polyphenol Diet | Flavonoids, Phenolic Acids | Significant Increase | Provides precursors for microbial production of cinnamic acid. |

| High Fiber Diet | Soluble and Insoluble Fiber | Increase | Promotes a healthy gut microbiome rich in bacteria capable of phenylalanine metabolism. |

| Increased Fruit & Vegetable Intake | Polyphenols, Fiber, Phenylalanine | Significant Increase | A combination of precursor availability and a favorable gut microbial environment. |

| Western-Style Diet | Low Fiber, High Processed Foods | Decrease or No Change | Lacks the necessary precursors and may foster a less favorable gut microbiome for cinnamic acid production. |

Note: The expected impacts are based on established associations and mechanistic understanding. Rigorous quantitative data from dedicated intervention trials are needed for confirmation.

Methodologies for the Quantification of this compound in Serum

Accurate and precise quantification of this compound in serum is paramount for robust research. The gold-standard analytical technique for this purpose is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental Protocol: Serum Sample Collection and Preparation for Metabolomics Analysis

The integrity of your results begins with meticulous sample handling. The following protocol is a self-validating system designed to minimize pre-analytical variability.

3.1.1. Serum Collection

-

Blood Collection: Collect venous blood into serum separator tubes (SSTs).

-

Clotting: Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifugation: Centrifuge the tubes at 1,500-2,000 x g for 15 minutes at 4°C.

-

Aliquoting: Carefully aspirate the serum supernatant and aliquot into pre-labeled cryovials.

-

Storage: Immediately freeze the serum aliquots at -80°C until analysis.

3.1.2. Serum Sample Preparation for UHPLC-MS/MS

-

Thawing: Thaw serum samples on ice.

-

Protein Precipitation: To a 100 µL aliquot of serum, add 400 µL of ice-cold methanol (containing an internal standard, e.g., ¹³C-labeled this compound).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for UHPLC-MS/MS analysis.

Figure 2. Serum sample preparation workflow for UHPLC-MS/MS.

UHPLC-MS/MS Method for this compound Quantification

A targeted UHPLC-MS/MS method provides the necessary sensitivity and selectivity for accurate quantification.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes will typically provide good separation.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for this compound.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its isotopically labeled internal standard.

-

This compound: The exact m/z transitions should be optimized on your specific instrument.

-

Internal Standard: Monitor the corresponding transition for the labeled analogue.

-

-

Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of this compound.

-

Concluding Remarks and Future Directions

This compound stands as a testament to the profound impact of diet on human physiology, mediated by our gut microbiome. This technical guide provides a comprehensive framework for researchers to investigate the relationship between dietary interventions and serum this compound levels. The provided protocols for sample handling and analysis are designed to ensure data integrity and reproducibility.

A significant opportunity for future research lies in conducting well-controlled dietary intervention studies with comprehensive metabolomic profiling to establish definitive quantitative relationships between the intake of specific foods and food groups and the resulting changes in serum this compound concentrations. Such studies will be instrumental in solidifying the role of this compound as a robust biomarker of dietary quality and gut health, with potential applications in personalized nutrition and the development of novel therapeutic strategies.

References

-

Influence of a Polyphenol-Enriched Protein Powder on Exercise-Induced Inflammation and Oxidative Stress in Athletes: A Randomized Trial Using a Metabolomics Approach. (2022). ResearchGate. [Link]

-

GLYAT Gene - Glycine-N-Acyltransferase. GeneCards. [Link]

-

Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. (2023). PubMed Central. [Link]

Sources

An In-Depth Technical Guide: Elucidating the Functional Connection Between Cinnamoylglycine and Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential interaction between the gut microbiota-derived metabolite, cinnamoylglycine, and the nuclear receptor, Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α). PPAR-α is a critical regulator of lipid metabolism and energy homeostasis, making it a key therapeutic target for metabolic disorders. This compound has been identified in metabolomic studies as a molecule whose levels are influenced by PPAR-α activation. This guide details the scientific rationale, experimental designs, and detailed protocols necessary to rigorously explore this connection, from initial in vitro validation to in vivo mechanistic studies. By following the methodologies outlined herein, researchers can effectively dissect the molecular mechanisms underpinning the this compound-PPAR-α axis and evaluate its potential for therapeutic intervention.

Introduction: The Scientific Imperative

PPAR-α: A Master Regulator of Metabolic Homeostasis

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] PPAR-α functions as a master regulator of lipid metabolism, orchestrating the expression of a vast network of genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes.[2] Activation of PPAR-α under conditions of energy deprivation, such as fasting, is essential for ketogenesis, the process of producing ketone bodies as an alternative energy source.[2]

The therapeutic relevance of PPAR-α is well-established. Fibrates, a class of drugs used to treat dyslipidemia, are synthetic PPAR-α agonists.[2] They effectively lower serum triglycerides and raise high-density lipoprotein (HDL) cholesterol levels.[2] Given its central role in metabolic regulation, exploring novel endogenous and exogenous modulators of PPAR-α activity is of significant interest for the development of new therapies for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD).[2][3]

This compound: A Metabolite at the Crossroads of Diet, Microbiota, and Host Metabolism

This compound is a glycine conjugate of cinnamic acid.[4] Cinnamic acid is naturally found in various plant-based foods.[4] The synthesis of this compound is linked to the gut microbiome, as it is found in conventional but not germ-free mice.[4][5][6] This highlights the intricate interplay between diet, gut microbial metabolism, and host physiology.

Emerging metabolomics data have implicated this compound in pathways related to PPAR-α activation. Studies have shown that urinary levels of this compound are decreased in response to PPAR-α activation.[7][8] Conversely, this compound levels are elevated in PPAR-α null mice.[7] These findings strongly suggest a functional link between this compound and PPAR-α signaling, positioning it as a potential biomarker or even a direct modulator of PPAR-α activity.

This guide will provide the necessary technical foundation to systematically investigate this promising connection.

Foundational Concepts: The Molecular Machinery

The PPAR-α Signaling Pathway

PPAR-α, like other nuclear receptors, exerts its effects on gene expression by forming a heterodimer with the Retinoid X Receptor (RXR).[9] In the absence of a ligand, this heterodimer may be associated with co-repressor proteins, inhibiting gene transcription.[1] Upon binding of an agonist (ligand), a conformational change occurs in the PPAR-α protein, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating or enhancing their transcription.[1]

Figure 1: Hypothesized PPAR-α signaling pathway activation by this compound.

Experimental Validation: A Step-by-Step Approach

This section outlines a logical and rigorous experimental workflow to test the hypothesis that this compound is a direct activator of PPAR-α.

In Vitro Validation of PPAR-α Activation

The initial step is to determine if this compound can activate PPAR-α in a controlled cellular environment.

This is a cornerstone assay for quantifying the activation of nuclear receptors.[10] It relies on a reporter gene (e.g., luciferase) whose expression is driven by a promoter containing PPREs.[11] An increase in luciferase activity upon treatment with a test compound indicates activation of the PPAR-α pathway.

Protocol: Dual-Luciferase Reporter Gene Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as human hepatoma (HepG2) cells, which have high endogenous PPAR-α expression.[12]

-

Co-transfect the cells with three plasmids:

-

An expression vector for human PPAR-α.

-

A reporter plasmid containing multiple copies of a PPRE upstream of the firefly luciferase gene.

-

A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

-

Include a known PPAR-α agonist (e.g., GW7647) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

-

Luciferase Activity Measurement:

-

After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-